molecular formula C13H16N4O B7037293 5-[(3,5-Dicyclopropyl-1,2,4-triazol-1-yl)methyl]-3-methyl-1,2-oxazole

5-[(3,5-Dicyclopropyl-1,2,4-triazol-1-yl)methyl]-3-methyl-1,2-oxazole

Cat. No.: B7037293
M. Wt: 244.29 g/mol
InChI Key: ZVVLVIRGCULPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3,5-Dicyclopropyl-1,2,4-triazol-1-yl)methyl]-3-methyl-1,2-oxazole is a synthetic organic compound that features a unique combination of a triazole ring and an oxazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the triazole and oxazole rings imparts significant chemical stability and biological activity, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-Dicyclopropyl-1,2,4-triazol-1-yl)methyl]-3-methyl-1,2-oxazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.

    Attachment of Cyclopropyl Groups: The cyclopropyl groups are introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclodehydration reaction involving α-hydroxy ketones and amides under dehydrating conditions.

    Final Coupling: The triazole and oxazole rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, forming corresponding oxides or ketones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the triazole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxazole ketones or oxides.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted triazole or oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its biological activity, and the addition of the oxazole ring can enhance these properties.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It may act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require high stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-[(3,5-Dicyclopropyl-1,2,4-triazol-1-yl)methyl]-3-methyl-1,2-oxazole involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, while the oxazole ring can participate in π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.

    Oxazole Derivatives: Compounds like oxaprozin, which is used as a nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

The uniqueness of 5-[(3,5-Dicyclopropyl-1,2,4-triazol-1-yl)methyl]-3-methyl-1,2-oxazole lies in its combined triazole and oxazole rings, which provide a distinct set of chemical and biological properties. This dual-ring structure can enhance its stability, reactivity, and biological activity compared to compounds with only one of these rings.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

5-[(3,5-dicyclopropyl-1,2,4-triazol-1-yl)methyl]-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-8-6-11(18-16-8)7-17-13(10-4-5-10)14-12(15-17)9-2-3-9/h6,9-10H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVLVIRGCULPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2C(=NC(=N2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.